
3-Methoxyestra-1,3,5(10)-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyestra-1,3,5(10)-triene, also known as this compound, is a useful research compound. Its molecular formula is C19H26O and its molecular weight is 270.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Estranes - Estrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
3-Methoxyestra-1,3,5(10)-triene has been investigated for its potential therapeutic properties. The compound is known for its structural similarity to natural estrogens, which positions it as a candidate for hormone replacement therapies and treatments for hormone-related conditions.
Case Study: Hormonal Activity
Research indicates that this compound exhibits estrogenic activity, making it a subject of interest in the development of selective estrogen receptor modulators (SERMs). In vitro studies have demonstrated its ability to bind to estrogen receptors, influencing gene expression related to reproductive health and cancer treatment .
Synthetic Applications
The compound serves as a versatile intermediate in steroid synthesis. The methodologies developed for its synthesis are crucial for producing various steroid derivatives, which can be used in pharmaceuticals.
Synthesis Techniques
- Negishi Coupling : A notable method involves the repetitive use of Negishi reagents to synthesize 3-Methoxyestra-1,3,5(10)-trienes efficiently. This method allows for the construction of complex steroid frameworks with high stereochemical control .
- Photochemical Reactions : The compound can undergo photochemical reactions leading to the formation of E/Z isomers of cinnamates. These reactions are significant in creating derivatives with distinct biological activities .
Industrial Applications
The oxidation processes involving this compound have been explored for industrial applications due to their mild and cost-effective nature. These processes facilitate the continuous production of steroid derivatives that are essential in pharmaceuticals .
Table: Key Research Findings on this compound
Propriétés
Numéro CAS |
14550-57-3 |
|---|---|
Formule moléculaire |
C19H26O |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(8S,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H26O/c1-19-10-3-4-18(19)17-7-5-13-12-14(20-2)6-8-15(13)16(17)9-11-19/h6,8,12,16-18H,3-5,7,9-11H2,1-2H3/t16-,17-,18+,19+/m1/s1 |
Clé InChI |
UHDFDVNBHMUVOO-YRXWBPOGSA-N |
SMILES |
CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |
SMILES isomérique |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=C([C@H]3CC2)C=CC(=C4)OC |
SMILES canonique |
CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |
Synonymes |
3-methoxy-13alpha-estra-1,3,5(10)-triene 3-methoxyestra-1,3,5(10)-triene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















